Intralesional Sodium Stibogluconate versus Intralesional Meglumine Antimoniate: Head-to-Head Clinical Efficacy Data for Cutaneous Leishmaniasis
In a direct comparative clinical study evaluating intralesional sodium stibogluconate (Pentostam®) versus intralesional meglumine antimoniate (Glucantime®) for the treatment of Leishmania major cutaneous leishmaniasis, the two pentavalent antimonials demonstrated statistically equivalent clinical outcomes [1]. This evidence establishes that procurement substitution between these two pentavalent antimonials is clinically validated, but also highlights that equivalence must be demonstrated through formal comparative studies rather than assumed based on class membership alone.
| Evidence Dimension | Complete healing rate of cutaneous lesions |
|---|---|
| Target Compound Data | 91% (30/33 patients) complete healing |
| Comparator Or Baseline | Meglumine antimoniate: 88% (59/67 patients) complete healing |
| Quantified Difference | 3 percentage point absolute difference (non-statistically significant) |
| Conditions | Retrospective evaluation of 100 patients with 354 total skin lesions; Leishmania major infection; treatment administered at university-affiliated medical centre in Israel; assessment within 3 months of treatment completion; average of 3 treatment cycles |
Why This Matters
This head-to-head data confirms that sodium stibogluconate and meglumine antimoniate are clinically interchangeable for L. major cutaneous leishmaniasis, providing procurement flexibility when one product faces supply constraints.
- [1] Solomon M, et al. Comparison of Intralesional Sodium Stibogluconate versus Intralesional Meglumine Antimoniate for the Treatment of Leishmania major Cutaneous Leishmaniasis. Acta Derm Venereol. 2024;104:adv35089. View Source
